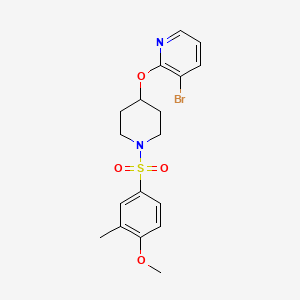![molecular formula C24H25NO4 B2675335 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1396798-30-3](/img/structure/B2675335.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide: is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydroxypropyl group, and a methoxyphenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl intermediate with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl derivative.
Attachment of the methoxyphenoxyacetamide moiety: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 3-methoxyphenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Modulating their activity and influencing downstream signaling pathways.
Inhibiting enzymes: Affecting metabolic processes and cellular functions.
Interacting with DNA or RNA: Modulating gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-chlorophenoxy)acetamide: Differing by the substitution of a methoxy group with a chloro group.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-fluorophenoxy)acetamide: Differing by the substitution of a methoxy group with a fluoro group.
These comparisons highlight the unique properties of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide, such as its specific functional groups and their influence on its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-24(27,20-13-11-19(12-14-20)18-7-4-3-5-8-18)17-25-23(26)16-29-22-10-6-9-21(15-22)28-2/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZTERROGWHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)
![2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2675255.png)
![3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B2675256.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2675262.png)
![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate](/img/structure/B2675267.png)
![3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2675268.png)
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2675271.png)


